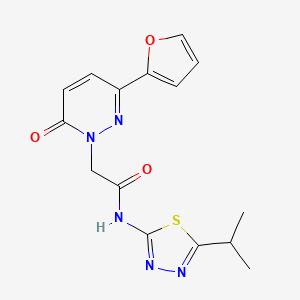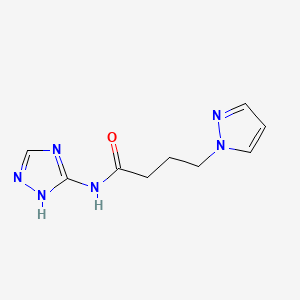![molecular formula C23H32N2O3S B12172059 N-[1-(adamantan-1-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B12172059.png)
N-[1-(adamantan-1-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(adamantan-1-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of an adamantane moiety, a pyrrolidine sulfonyl group, and a benzamide core, which together contribute to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(adamantan-1-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves the reaction of adamantane derivatives with sulfonyl chlorides and benzamides. One common method involves the reaction of amantadine with 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions. This one-pot reaction is optimized to achieve high yields and reduced reaction times .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale microwave-assisted synthesis, which offers advantages such as increased efficiency and scalability. The use of microwave irradiation in industrial settings can lead to significant improvements in yield and reduction in reaction times compared to conventional methods .
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(adamantan-1-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[1-(adamantan-1-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral properties, particularly against dengue virus.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[1-(adamantan-1-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. For instance, its antiviral activity against dengue virus is believed to be due to its ability to inhibit viral replication by targeting viral proteins and disrupting their function . Molecular docking studies have provided insights into the binding interactions and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: Shares structural similarities but differs in the sulfonyl group.
N-[1-(adamantan-1-yl)ethyl]-4-(1-piperidinylsulfonyl)benzamide: Similar core structure with a different sulfonyl group.
Uniqueness
N-[1-(adamantan-1-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide is unique due to its specific combination of adamantane, pyrrolidine sulfonyl, and benzamide groups
Propiedades
Fórmula molecular |
C23H32N2O3S |
|---|---|
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
N-[1-(1-adamantyl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C23H32N2O3S/c1-16(23-13-17-10-18(14-23)12-19(11-17)15-23)24-22(26)20-4-6-21(7-5-20)29(27,28)25-8-2-3-9-25/h4-7,16-19H,2-3,8-15H2,1H3,(H,24,26) |
Clave InChI |
PAOSPYHEXPEQLH-UHFFFAOYSA-N |
SMILES canónico |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-methoxyphenyl)-2-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4H-chromen-4-one](/img/structure/B12171980.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide](/img/structure/B12171983.png)
![4,7,7-trimethyl-3-oxo-N,N-di(pyridin-2-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12171994.png)
![1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide](/img/structure/B12172009.png)
![N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B12172017.png)
![ethyl (2Z)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12172018.png)

![(4E)-5-(3-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12172026.png)

![3-(5-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12172044.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12172052.png)


![N-[2-({[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)ethyl]-1H-indole-2-carboxamide](/img/structure/B12172082.png)
